molecular formula C8H15ClO2 B1337430 Ethyl 4-chloro-2,2-dimethylbutanoate CAS No. 53840-29-2

Ethyl 4-chloro-2,2-dimethylbutanoate

Cat. No.: B1337430
CAS No.: 53840-29-2
M. Wt: 178.65 g/mol
InChI Key: NTPXZPHIALBTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H15ClO2. It is an ester derivative of butanoic acid and is characterized by the presence of a chloro group and two methyl groups on the butanoate backbone. This compound is used in various chemical syntheses and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2,2-dimethylbutanoate can be synthesized through the esterification of 4-chloro-2,2-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2,2-dimethylbutanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.

    Hydrolysis: 4-chloro-2,2-dimethylbutanoic acid and ethanol.

    Reduction: 4-chloro-2,2-dimethylbutanol.

Scientific Research Applications

Ethyl 4-chloro-2,2-dimethylbutanoate is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2,2-dimethylbutanoate involves its reactivity as an ester and the presence of the chloro group. The ester group can undergo hydrolysis or reduction, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.

Comparison with Similar Compounds

Ethyl 4-chloro-2,2-dimethylbutanoate can be compared with similar compounds such as:

    Ethyl 4-chlorobutanoate: Lacks the two methyl groups, resulting in different reactivity and applications.

    Ethyl 2,2-dimethylbutanoate: Lacks the chloro group, affecting its chemical behavior and uses.

    4-chloro-2,2-dimethylbutanoic acid: The acid form of the compound, which has different reactivity and applications.

The uniqueness of this compound lies in its combination of the ester, chloro, and dimethyl groups, which confer specific reactivity and versatility in chemical synthesis.

Biological Activity

Ethyl 4-chloro-2,2-dimethylbutanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 4-chloro-2,2-dimethylbutanoic acid. Its molecular formula is C8H15ClO2C_8H_{15}ClO_2, and it typically appears as a colorless to light yellow liquid with a purity of around 95% . The compound is synthesized through various methods, including reactions involving bromo-substituted compounds and esters .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . For instance, a study demonstrated that administering a dose of 20 mg/kg significantly reduced carrageenan-induced paw edema in rats, suggesting its potential use in treating inflammatory conditions.

Analgesic Activity

In addition to its anti-inflammatory effects, the compound has also been evaluated for analgesic activity. Comparative studies have indicated that it may provide pain relief comparable to established analgesics like Piroxicam and Meloxicam, particularly in models of acute pain .

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. It appears to inhibit the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, leading to reduced inflammation and pain . Furthermore, its structural characteristics allow it to interact with various biological targets, enhancing its pharmacological profile.

1. Anti-inflammatory Study

A notable study investigated the anti-inflammatory effects of this compound using a carrageenan-induced edema model. The results indicated a significant reduction in paw swelling at both 20 mg/kg and higher doses compared to control groups. This suggests that the compound may be effective in managing conditions characterized by inflammation .

2. Analgesic Efficacy

Another research effort focused on the analgesic properties of this compound. In this study, various doses were tested against established analgesics. This compound exhibited comparable efficacy in reducing pain responses in animal models, indicating its potential as an alternative analgesic agent .

Comparative Biological Activity Table

Activity This compound Piroxicam Meloxicam
Anti-inflammatorySignificant reduction in edemaEffectiveEffective
AnalgesicComparable efficacyHigh efficacyHigh efficacy

Properties

IUPAC Name

ethyl 4-chloro-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPXZPHIALBTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444976
Record name ethyl 4-chloro-2,2-dimethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53840-29-2
Record name ethyl 4-chloro-2,2-dimethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2,2-dimethylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 22.2 ml of diisopropylamine in 150 ml of tetrahydrofuran was added 93.6 ml of 1.6M n-butyllithium-hexane with stirring at -5° to 0° C. and the mixture was stirred for 30 minutes. The reaction mixture was cooled to -78° C. and 19.0 ml of ethyl isobutyrate was added dropwise. The mixture was then further stirred for 45 minutes, after which a solution of 11.9 ml of 1-bromo-2-chloroethane in 10 ml of tetrahydrofuran was added dropwise. The reaction mixture was stirred at -78° C. for 1 hour and, then, at room temperature for 2 hours. After an excess amount of an aqueous solution of ammonium chloride was added, the mixture was extracted with ethyl acetate. The extract was washed with water and dried (MgSO4) and the solvent was distilled off. Finally, the residue was distilled under reduced pressure to provide 24.7 g of the title compound as colorless oil. b.p. 54°-56° C./0.25 mmHg
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 22.2 ml of diisopropylamine in 150 ml of tetrahydrofuran being stirred, 93.6 ml of a 1.6 M solution of n-butyl lithium in hexane was added at -5° to 0° C., followed by stirring for 30 minutes. After the reaction mixture was cooled to -78° C. and 19.0 ml of ethyl isobutyrate was added dropwise to the mixture and stirred for 45 minutes. A solution of 11.9 ml of 1-bromo-2-chloroethane in 10 ml of tetrahydrofuran was added dropwise to the reaction mixture. After the reaction mixture was stirred at -78° C. for 1 hour and then at roomtemperature (15° to 20° C.) for 2 hours, an excess amount of an aqueous solution of ammonium chloride was added, followed by extractionwith ethyl acetate. After the extract was washed with water and dried over MgSO4, the solvent was distilled off; the residue was then distilled under reduced pressure, to yield 24.7 g of the title compound in the form of a colorless oily substance.
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2,2-dimethylbutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-2,2-dimethylbutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-chloro-2,2-dimethylbutanoate
Reactant of Route 4
Ethyl 4-chloro-2,2-dimethylbutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-chloro-2,2-dimethylbutanoate
Reactant of Route 6
Ethyl 4-chloro-2,2-dimethylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.